

An In-depth Technical Guide to 4-Nitrophenylacetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Nitrophenylacetic acid*

Cat. No.: *B359581*

[Get Quote](#)

This technical guide provides a comprehensive overview of **4-nitrophenylacetic acid**, a versatile organic compound with significant applications in research and development, particularly in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, functional groups, synthesis, and its role as a key intermediate in the formation of various bioactive molecules.

Core Chemical Properties and Functional Groups

4-Nitrophenylacetic acid, with the chemical formula $C_8H_7NO_4$, is a crystalline solid, typically appearing as beige to yellow powder.^{[1][2]} It is a derivative of phenylacetic acid, featuring a nitro group ($-NO_2$) substituted at the para-position (position 4) of the phenyl ring.^[2] This compound is slightly soluble in water.^{[2][3]}

The key functional groups of **4-nitrophenylacetic acid** are the carboxylic acid group ($-COOH$), the nitro group ($-NO_2$), and the phenyl ring. These functional groups impart distinct chemical reactivity to the molecule, making it a valuable precursor in various synthetic pathways. The carboxylic acid group can undergo esterification and amidation reactions, while the nitro group can be reduced to an amino group, providing a route to a different class of derivatives.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **4-nitrophenylacetic acid** is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of **4-Nitrophenylacetic Acid**

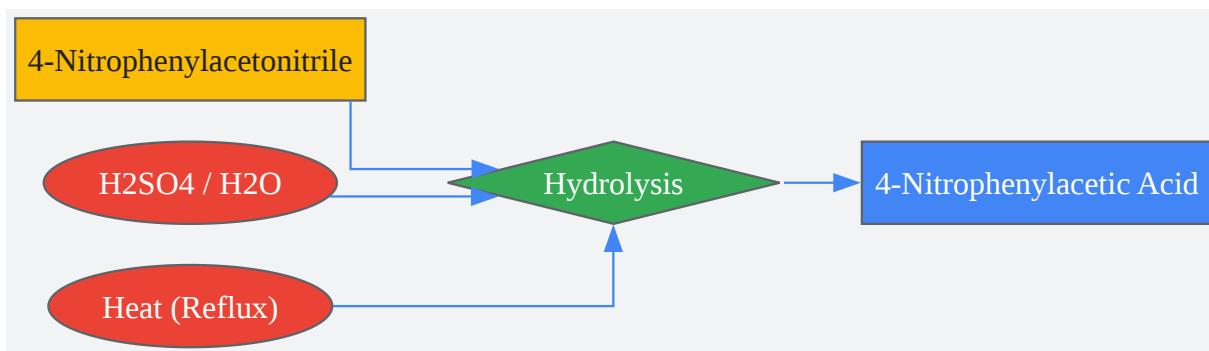

Property	Value	Reference(s)
CAS Number	104-03-0	[4]
Molecular Weight	181.15 g/mol	[2][5]
Melting Point	150-155 °C	[2]
pKa (at 25°C)	3.85	[2]
Appearance	Beige to yellow crystalline powder	[1][2]
Water Solubility	Slightly soluble	[2][3]

Table 2: Spectroscopic Data for **4-Nitrophenylacetic Acid**

Spectroscopic Technique	Peak Assignments	Reference(s)
¹ H NMR	δ 8.27-8.22 (d, 2H, Ar-H), δ 7.58-7.53 (d, 2H, Ar-H), δ 3.92 (s, 2H, -CH ₂ -)	[6][7]
¹³ C NMR	δ 176.9 (C=O), δ 147.7, δ 137.0, δ 130.8, δ 124.2 (Ar-C), δ 40.5 (-CH ₂ -)	[6]
Infrared (IR)	~3150 cm ⁻¹ (O-H stretch), ~1700 cm ⁻¹ (C=O stretch), ~1520 cm ⁻¹ & ~1340 cm ⁻¹ (N-O stretch)	[6][8]

Synthesis of 4-Nitrophenylacetic Acid

The most common and high-yielding method for the synthesis of **4-nitrophenylacetic acid** is the hydrolysis of 4-nitrophenylacetonitrile.[9] This reaction is typically carried out under acidic conditions.

[Click to download full resolution via product page](#)

Synthesis workflow for **4-Nitrophenylacetic acid**.

Experimental Protocol: Synthesis via Hydrolysis of 4-Nitrophenylacetonitrile

This protocol is adapted from established organic synthesis procedures.[9]

Materials:

- 4-nitrophenylacetonitrile
- Concentrated sulfuric acid (H_2SO_4)
- Deionized water
- Ice
- Round-bottomed flask
- Reflux condenser
- Heating mantle

- Beakers
- Buchner funnel and filter paper

Procedure:

- In a round-bottomed flask, place 100 g of 4-nitrophenylacetonitrile.[9]
- Prepare a solution of 300 cc of concentrated sulfuric acid in 280 cc of water.[9]
- Add approximately two-thirds of the acid solution to the 4-nitrophenylacetonitrile and swirl to ensure the solid is thoroughly wetted.[9]
- Use the remaining acid solution to wash down any solid adhering to the flask walls.[9]
- Attach a reflux condenser and heat the mixture to boiling for 15 minutes.[9]
- After cooling, dilute the reaction mixture with an equal volume of cold water and then cool in an ice bath to 0°C or below to precipitate the product.[9]
- Filter the crude product using a Buchner funnel and wash the filter cake with ice water.[9]
- For purification, recrystallize the solid from boiling water.[9]
- Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool, which will yield pale yellow needles of **4-nitrophenylacetic acid**.[9]
- Collect the purified crystals by filtration and dry them. This method can yield up to 92-95% of the theoretical amount.[9]

Applications in Research and Drug Development

4-Nitrophenylacetic acid is a valuable intermediate in the synthesis of a wide range of organic molecules.[4] Its utility spans the pharmaceutical, dye, and fine chemical industries.

Precursor for Active Pharmaceutical Ingredients (APIs)

4-Nitrophenylacetic acid serves as a crucial building block in the synthesis of several APIs.

- Penicillin Precursors: It is used in the synthesis of precursors for penicillins.[10][11][12] Phenylacetic acid and its derivatives are incorporated as side chains in some penicillin antibiotics to modify their properties.[11][12]
- Atenolol: Although not a direct precursor in the most common modern syntheses, historical synthetic routes for the beta-blocker atenolol have utilized derivatives of phenylacetic acid. [13][14]
- Local Anesthetics: It is also used in the synthesis of certain local anesthetics.

Synthesis of Biologically Active Compounds

- Angiogenesis Inhibitors: **4-Nitrophenylacetic acid** is a key starting material for the synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, a class of compounds that have shown potential as angiogenesis inhibitors.[3][15] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, making its inhibition a key strategy in cancer therapy.[16]

Experimental Protocol: Synthesis of a 2-aryl-3H-pyrrolizin-3-one Derivative

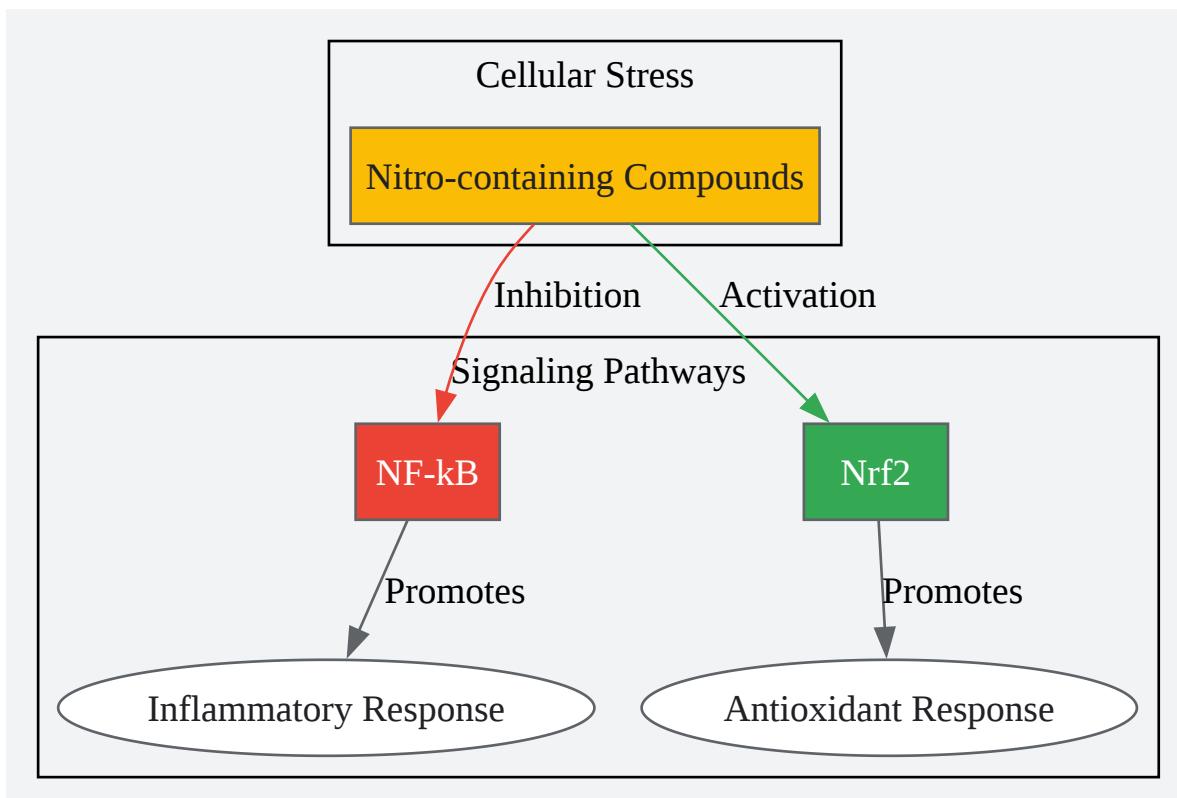
The following is a generalized protocol for the synthesis of a potential angiogenesis inhibitor using **4-nitrophenylacetic acid**.

Materials:

- **4-Nitrophenylacetic acid**
- An appropriate aromatic aldehyde
- Proline
- A suitable 1,3-diketone
- 1,4-Dioxane or xylene
- Microwave reactor

Procedure:

- In a microwave-safe reaction vessel, combine equimolar amounts of **4-nitrophenylacetic acid**, an aromatic aldehyde, proline, and a 1,3-diketone in a suitable solvent such as 1,4-dioxane or xylene.
- Seal the vessel and subject it to microwave irradiation at a specified temperature and time to facilitate the multi-component reaction.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-one derivative.
- Characterize the final product using spectroscopic methods (NMR, IR, MS).


Note: This is a generalized protocol, and specific reaction conditions may vary depending on the substrates used.

Role as a Catalyst

In addition to being a synthetic intermediate, **4-nitrophenylacetic acid** and its derivatives can act as catalysts in certain organic reactions.[\[4\]](#)

Biological Activity and Signaling Pathways of Derivatives

While **4-nitrophenylacetic acid** itself is not typically the final bioactive molecule, its derivatives have shown a range of biological activities. The nitroaromatic scaffold is present in many biologically active compounds. The biological effects of nitro-containing compounds are often linked to their ability to modulate key signaling pathways involved in inflammation and cellular stress responses.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-NITROPHENYLACETIC ACID SODIUM SALT(7063-24-3) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. Actylis - 4-Nitrophenylacetic Acid - API Intermediate - Catalyst [solutions.actylis.com]
- 5. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. 4-Nitrophenylacetic acid(104-03-0) 1H NMR spectrum [chemicalbook.com]

- 8. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. news-medical.net [news-medical.net]
- 11. Penicillin - Wikipedia [en.wikipedia.org]
- 12. Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atenolol | PPTX [slideshare.net]
- 15. (4-Nitrophenyl)acetic Acid | CymitQuimica [cymitquimica.com]
- 16. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Nitrophenylacetic Acid: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b359581#4-nitrophenylacetic-acid-and-its-functional-groups>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com